molecular formula C10H8OTe B14130995 3-Methyl-1-benzotellurophene-2-carbaldehyde CAS No. 89079-79-8

3-Methyl-1-benzotellurophene-2-carbaldehyde

Cat. No.: B14130995
CAS No.: 89079-79-8
M. Wt: 271.8 g/mol
InChI Key: BIBYXUCTCNSRME-UHFFFAOYSA-N
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Description

3-Methyl-1-benzotellurophene-2-carbaldehyde: is an organotellurium compound characterized by the presence of a tellurium atom within a benzene ring fused to a tellurophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzotellurophene-2-carbaldehyde typically involves the introduction of a tellurium atom into a benzene ring structure. One common method is the reaction of 3-methylbenzene with tellurium tetrachloride in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzotellurophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds.

    Reduction: Reduced tellurium compounds.

    Substitution: Functionalized benzotellurophene derivatives.

Scientific Research Applications

3-Methyl-1-benzotellurophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzotellurophene-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The tellurium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. The compound may also generate reactive oxygen species, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-benzofuran-2-carbaldehyde
  • 3-Methyl-1-benzothiophene-2-carbaldehyde

Uniqueness

3-Methyl-1-benzotellurophene-2-carbaldehyde is unique due to the presence of the tellurium atom, which imparts distinct chemical and physical properties compared to its sulfur and oxygen analogs. The tellurium atom can participate in unique redox reactions and interactions with biomolecules, making this compound particularly interesting for research in various fields.

Properties

CAS No.

89079-79-8

Molecular Formula

C10H8OTe

Molecular Weight

271.8 g/mol

IUPAC Name

3-methyl-1-benzotellurophene-2-carbaldehyde

InChI

InChI=1S/C10H8OTe/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-6H,1H3

InChI Key

BIBYXUCTCNSRME-UHFFFAOYSA-N

Canonical SMILES

CC1=C([Te]C2=CC=CC=C12)C=O

Origin of Product

United States

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